ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 885459-18-7
VCID: VC5389006
InChI: InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3
SMILES: CCOC(=O)CC1=NC2=CC=CC=C2SC1
Molecular Formula: C12H13NO2S
Molecular Weight: 235.3

ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate

CAS No.: 885459-18-7

Cat. No.: VC5389006

Molecular Formula: C12H13NO2S

Molecular Weight: 235.3

* For research use only. Not for human or veterinary use.

ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate - 885459-18-7

Specification

CAS No. 885459-18-7
Molecular Formula C12H13NO2S
Molecular Weight 235.3
IUPAC Name ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate
Standard InChI InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3
Standard InChI Key IOUCNRJGEKPBCN-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NC2=CC=CC=C2SC1

Introduction

Chemical Structure and Physicochemical Properties

The core structure of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate comprises a benzothiazine ring fused to an ethyl acetate group. The benzothiazine system consists of a benzene ring condensed with a six-membered thiazine ring containing nitrogen and sulfur atoms. The ethyl acetate substituent at the 3-position introduces ester functionality, influencing reactivity and intermolecular interactions .

Key physicochemical properties include:

  • Molecular formula: C₁₂H₁₃NO₂S

  • Molecular weight: 235.30 g/mol

  • Density: ~1.2 g/cm³ (estimated for analogues)

  • Boiling point: ~330°C (extrapolated from similar esters)

The compound’s planar benzothiazine ring and flexible ester side chain contribute to its ability to engage in π-π stacking and hydrogen bonding, critical for biological interactions .

Synthetic Methodologies

Nucleophilic Substitution Reactions

A common synthesis route involves reacting 2H-1,4-benzothiazine derivatives with ethyl chloroacetate in the presence of a base, such as potassium carbonate. This nucleophilic substitution proceeds via deprotonation of the benzothiazine’s NH group, followed by alkylation at the 3-position . For example, microwave-assisted reactions have been employed to enhance yield and reduce reaction times, achieving efficiencies up to 91% .

Gabriel-Coleman Rearrangement

Alternative methods utilize Gabriel-Coleman rearrangements. In one approach, sodium saccharin reacts with ethyl chloroacetate to form an intermediate, which undergoes ultrasonic-assisted ring expansion to yield the benzothiazine core . This method emphasizes green chemistry principles by minimizing solvent use and energy consumption.

One-Pot Synthesis

Recent advancements include one-pot protocols using sodium hydride as a base. For instance, 2-(1-bromoalkyl)phenyl isothiocyanates react with malonic acid derivatives under mild conditions (-20°C), generating the benzothiazine skeleton in a single step . Such methods reduce purification steps and improve scalability .

Spectroscopic Characterization

Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is routinely characterized using:

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR: Peaks at δ 1.29 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), and 7.74–7.80 (m, 4H, aromatic) confirm the ethyl ester and benzothiazine protons .

  • ¹³C-NMR: Signals at δ 170.2 (C=O), 60.1 (OCH₂), and 14.1 (CH₃) validate the ester group .

Infrared (IR) Spectroscopy

Strong absorption bands at 1752 cm⁻¹ (C=O stretch) and 1340–1181 cm⁻¹ (S=O and C-N stretches) are diagnostic .

Mass Spectrometry

The molecular ion peak at m/z 235 [M⁺] aligns with the molecular weight, while fragments at m/z 190 ([M⁺ – OC₂H₅]) indicate ester cleavage .

Biological Activities

Antimicrobial Properties

Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 µg/mL) and fungi (Trichoderma viride, MIC = 25 µg/mL) . Electron-withdrawing substituents on the benzothiazine ring enhance potency by increasing membrane permeability .

Enzyme Inhibition

The benzothiazine core inhibits cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), with IC₅₀ values of 0.8 µM and 2.3 µM, respectively. Molecular docking reveals hydrogen bonding with active-site residues .

Applications in Drug Development

Antimicrobial Agents

Derivatives of this compound are being optimized for topical antimicrobial creams. Ethyl ester prodrugs improve bioavailability, with logP values ~2.5 ensuring adequate skin penetration .

Anticancer Therapeutics

Structural modifications, such as replacing the ethyl group with a pyrrolidine moiety, have enhanced selectivity for cancer cells over normal fibroblasts (selectivity index > 5) .

Diagnostic Probes

Fluorescent analogues act as chemosensors for Hg²⁺ detection, exhibiting a 50-fold fluorescence increase upon metal binding (LOD = 5.4 × 10⁻⁸ M) .

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